3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Ethoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy group or other substituents on the phenyl ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds or its potential therapeutic effects.
Industry: It can be utilized in the development of new materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-oxopropanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Chlorophenyl)-3-oxopropanenitrile: Contains a chlorine atom on the phenyl ring.
3-(4-Nitrophenyl)-3-oxopropanenitrile: Features a nitro group on the phenyl ring.
Uniqueness
3-(4-Ethoxyphenyl)-3-oxopropanenitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and properties compared to other similar compounds. The ethoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct in its applications and behavior in various reactions.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZHUVVJWMKTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623739 | |
Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54605-62-8 | |
Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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